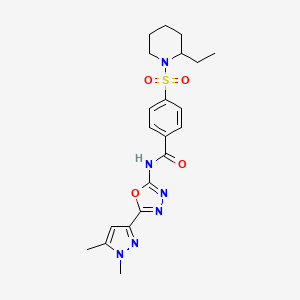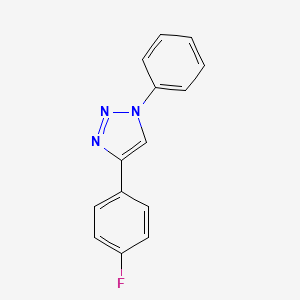
4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-fluorophenyl azide with phenylacetylene under copper-catalyzed conditions. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine, in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylboronic acid: Another fluorine-containing compound used in organic synthesis.
4-Fluoroamphetamine: A psychoactive research chemical with stimulant properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with potential biological activity.
Uniqueness
4-(4-Fluorophenyl)-1-phenyl-1H-1,2,3-triazole is unique due to its triazole ring structure combined with the fluorophenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H10FN3 |
|---|---|
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-1-phenyltriazole |
InChI |
InChI=1S/C14H10FN3/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H |
Clé InChI |
QOKBNXUEONHPBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




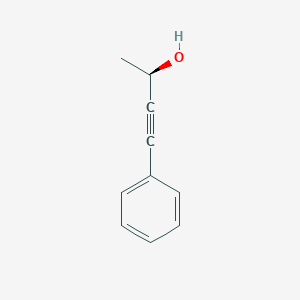
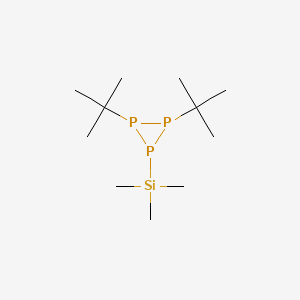
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
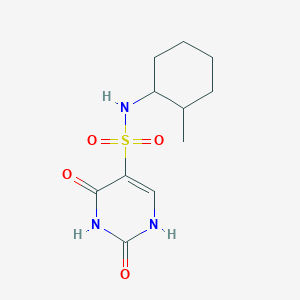

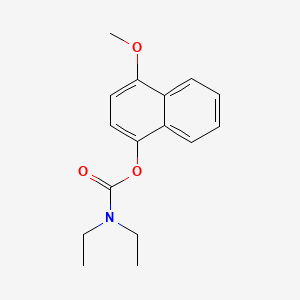



![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)

